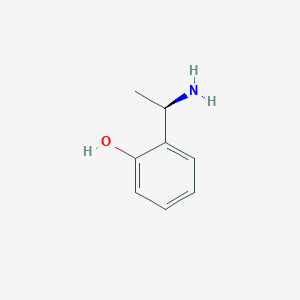
(R)-2-(1-Aminoéthyl)phénol
Vue d'ensemble
Description
(R)-2-(1-Aminoethyl)phenol, also known as (R)-2-(1-aminoethyl)phenol, is a chemical compound with a molecular formula of C8H11NO. It is a white, crystalline solid with a molecular weight of 143.18 g/mol and a melting point of 95-98 °C. (R)-2-(1-Aminoethyl)phenol is an important intermediate in the synthesis of pharmaceuticals and other organic compounds, as well as a key component in the synthesis of several complex molecules. It is also used in the manufacture of medical devices, such as catheters, and in the production of polyurethane foam.
Applications De Recherche Scientifique
Transaminations enzymatiques
(R)-2-(1-Aminoéthyl)phénol est un substrat précieux dans les transaminations enzymatiques, où les polypeptides transaminases modifiés sont utilisés pour convertir des substrats comme la 3'-hydroxyacetophénone en amines chirales . Ces amines chirales sont cruciales pour la synthèse d’ingrédients pharmaceutiques actifs à haute pureté énantiomérique, ce qui est essentiel pour l’efficacité et la sécurité des médicaments.
Blocs de construction chiraux
Ce composé sert de bloc de construction chiral pour la synthèse d’amines primaires α-chirales . Ces amines sont indispensables pour créer une large gamme de produits pharmaceutiques et de produits naturels contenant des amines. Elles agissent également comme ligands chiraux ou organocatalyseurs en catalyse asymétrique, ce qui est essentiel pour produire des composés énantiomériquement purs.
Manipulation de l’ADN plasmatique
Dans le domaine du génie génétique, this compound peut être impliqué dans l’isolement et la manipulation de l’ADN plasmatique . L’ADN plasmatique est fondamental pour le clonage, le transfert et la manipulation des gènes, qui sont des processus clés dans la recherche en biologie moléculaire et les applications biotechnologiques.
Capteurs optiques
Les dérivés du composé sont explorés dans le développement de capteurs plasmoniques pour détecter le phénol et ses dérivés . Ces capteurs sont basés sur des métaux nobles et des nanomatériaux hybrides et ont des implications significatives pour la surveillance environnementale et la santé publique.
Simulations moléculaires
This compound est utilisé dans les simulations moléculaires pour comprendre et prédire le comportement des systèmes biologiques . Des programmes comme Amber et GROMACS utilisent ce composé pour produire des visualisations de simulation précises, ce qui aide à l’étude des processus biologiques complexes et à la conception de médicaments.
Propriétés
IUPAC Name |
2-[(1R)-1-aminoethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(9)7-4-2-3-5-8(7)10/h2-6,10H,9H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKWKJWRIYGQFD-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455290 | |
| Record name | (R)-2-(1-Aminoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123983-05-1 | |
| Record name | (R)-2-(1-Aminoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 123983-05-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (R)-2-(1-Aminoethyl)phenol in alkaloid synthesis?
A1: (R)-2-(1-Aminoethyl)phenol plays a crucial role as a chiral auxiliary in the enantioselective synthesis of certain alkaloids. [] It achieves this by being incorporated into a cyclic N-acyl-N,O-acetal intermediate. This intermediate undergoes Lewis acid-mediated allylation with allyltrimethylsilane, leading to the formation of a key chiral center in the target alkaloid molecule. The (R)-2-(1-Aminoethyl)phenol auxiliary effectively controls the stereochemistry of this allylation reaction, resulting in high diastereoselectivity. [] Following the allylation, the chiral auxiliary can be cleaved, yielding the desired enantiomerically enriched alkaloid. This methodology has proven successful in the asymmetric synthesis of various alkaloids, including (-)-adalinine, (-)-indolizidine 195B, 209D, (+)-stellettamide A, and (-)-stellettamide B. []
Q2: Are there any specific examples of how the structure of (R)-2-(1-Aminoethyl)phenol contributes to its effectiveness as a chiral auxiliary?
A2: While the provided research [] does not delve into specific structure-activity relationship studies for (R)-2-(1-Aminoethyl)phenol, it can be inferred that its structure is crucial for its role as a chiral auxiliary. The presence of both the hydroxyl group and the chiral amine functionality in specific positions within the molecule likely allows for the formation of a well-defined chiral environment within the cyclic N-acyl-N,O-acetal intermediate. This specific spatial arrangement is likely crucial for achieving the high diastereoselectivity observed during the Lewis acid-mediated allylation reaction. Further studies focusing on modifying the structure of (R)-2-(1-Aminoethyl)phenol and evaluating its impact on the diastereoselectivity of alkaloid synthesis would provide a more comprehensive understanding of its structure-activity relationship.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








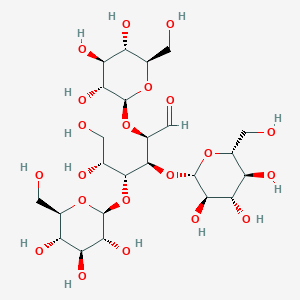
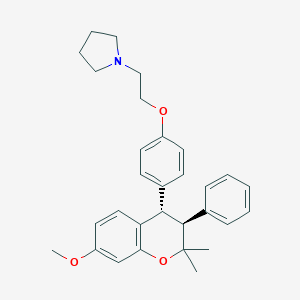
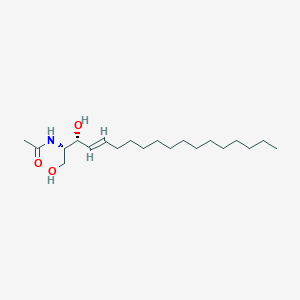
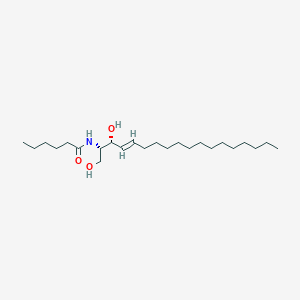
![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide](/img/structure/B43511.png)
![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B43514.png)


